Cas no 18775-47-8 (2-(1-Benzofuran-2-yl)-2-methylpropanoic acid)

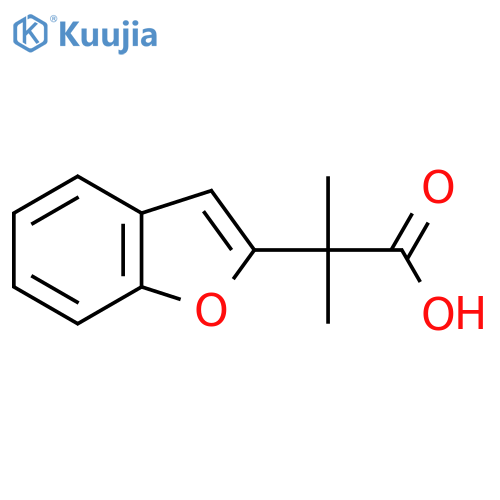

18775-47-8 structure

商品名:2-(1-Benzofuran-2-yl)-2-methylpropanoic acid

2-(1-Benzofuran-2-yl)-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-benzofuran-2-yl)-2-methylpropanoicacid

- 2-(1-benzofuran-2-yl)-2-methylpropanoic acid

- EN300-1137927

- 18775-47-8

- SCHEMBL18768389

- 2-Benzofuranacetic acid, α,α-dimethyl-

- 2-(1-Benzofuran-2-yl)-2-methylpropanoic acid

-

- インチ: 1S/C12H12O3/c1-12(2,11(13)14)10-7-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3,(H,13,14)

- InChIKey: ZSWGNEYQSQKKBN-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2C=C1C(C(=O)O)(C)C

計算された属性

- せいみつぶんしりょう: 204.078644241g/mol

- どういたいしつりょう: 204.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.218±0.06 g/cm3(Predicted)

- ゆうかいてん: 85-87 °C

- ふってん: 335.5±17.0 °C(Predicted)

- 酸性度係数(pKa): 3.77±0.30(Predicted)

2-(1-Benzofuran-2-yl)-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1137927-5.0g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 5g |

$3645.0 | 2023-06-09 | ||

| Enamine | EN300-1137927-0.1g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 95% | 0.1g |

$490.0 | 2023-10-26 | |

| Enamine | EN300-1137927-0.05g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 95% | 0.05g |

$468.0 | 2023-10-26 | |

| Enamine | EN300-1137927-1g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 95% | 1g |

$557.0 | 2023-10-26 | |

| Enamine | EN300-1137927-5g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 95% | 5g |

$1614.0 | 2023-10-26 | |

| Enamine | EN300-1137927-0.5g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 95% | 0.5g |

$535.0 | 2023-10-26 | |

| Enamine | EN300-1137927-0.25g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 95% | 0.25g |

$513.0 | 2023-10-26 | |

| Enamine | EN300-1137927-1.0g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1137927-10.0g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1137927-2.5g |

2-(1-benzofuran-2-yl)-2-methylpropanoic acid |

18775-47-8 | 95% | 2.5g |

$1089.0 | 2023-10-26 |

2-(1-Benzofuran-2-yl)-2-methylpropanoic acid 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

18775-47-8 (2-(1-Benzofuran-2-yl)-2-methylpropanoic acid) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量